2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
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Overview
Description
2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the pyranochromene family. This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups attached to a pyranochromene core. Pyranochromenes are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step reactions. One common method involves the condensation of 5,7-dihydroxy-4-methylcoumarin, indane-1,3-dione, and 3-fluorobenzaldehyde under solvent-free conditions. The reaction is catalyzed by phosphoric acid-functionalized silica-coated Fe3O4 nanoparticles at 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable solid acid nanocatalysts, such as silica-coated magnetic nanoparticles, is advantageous for industrial applications due to their high catalytic efficiency, ease of separation, and reusability .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted pyranochromene derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
Compared to similar compounds, 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C21H17FO4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C21H17FO4/c1-10-7-17-19(11(2)12(3)21(24)26-17)20-18(10)15(23)9-16(25-20)13-5-4-6-14(22)8-13/h4-8,16H,9H2,1-3H3 |
InChI Key |
GMPPOHOOXGELIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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